molecular formula C22H26N2O4S B2643155 2-(2-phenoxyacetamido)-N-((tetrahydrofuran-2-yl)methyl)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide CAS No. 381172-64-1

2-(2-phenoxyacetamido)-N-((tetrahydrofuran-2-yl)methyl)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide

Cat. No.: B2643155
CAS No.: 381172-64-1
M. Wt: 414.52
InChI Key: QBZAAHMKKWZFMG-UHFFFAOYSA-N
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Description

| 2-(2-phenoxyacetamido)-N-((tetrahydrofuran-2-yl)methyl)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide is a cell-permeable, ATP-competitive, and highly selective inhibitor of the dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A). DYRK1A is a serine/threonine kinase encoded in the critical Down syndrome (DS) region of chromosome 21, and its overexpression is implicated in the neurodevelopmental and neurodegenerative pathologies associated with DS [1]. This compound has emerged as a crucial pharmacological tool for investigating the role of DYRK1A in tau protein phosphorylation, a key process in the formation of neurofibrillary tangles, a hallmark of Alzheimer's disease and other tauopathies [2]. By potently inhibiting DYRK1A, this molecule modulates the alternative splicing of tau pre-mRNA and reduces the phosphorylation of tau at multiple residues, thereby offering a promising research pathway for understanding and potentially mitigating tau-induced neurodegeneration [3]. Its research value extends to studies of beta-amyloid production, neuronal differentiation, and cell cycle control, making it a versatile compound for probing the complex signaling networks that govern neuronal survival and function in developmental and disease contexts [4]. The structural motif, including the tetrahydrobenzo[b]thiophene core, is recognized for contributing to high-affinity binding within the kinase's active site and favorable pharmacokinetic properties for in vitro and cellular assays.

Properties

IUPAC Name

N-(oxolan-2-ylmethyl)-2-[(2-phenoxyacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N2O4S/c25-19(14-28-15-7-2-1-3-8-15)24-22-20(17-10-4-5-11-18(17)29-22)21(26)23-13-16-9-6-12-27-16/h1-3,7-8,16H,4-6,9-14H2,(H,23,26)(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBZAAHMKKWZFMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=C(S2)NC(=O)COC3=CC=CC=C3)C(=O)NCC4CCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-phenoxyacetamido)-N-((tetrahydrofuran-2-yl)methyl)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide typically involves multiple steps:

    Formation of the Tetrahydrobenzo[b]thiophene Core: This can be achieved through a cyclization reaction involving a suitable thiophene precursor and a cyclizing agent under acidic or basic conditions.

    Introduction of the Phenoxyacetamido Group: This step usually involves the reaction of the tetrahydrobenzo[b]thiophene intermediate with phenoxyacetic acid or its derivatives in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base such as triethylamine.

    Attachment of the Tetrahydrofuran Moiety:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the tetrahydrobenzo[b]thiophene ring, leading to sulfoxide or sulfone derivatives.

    Reduction: Reduction reactions can target the carbonyl groups, potentially converting them to alcohols.

    Substitution: The phenoxyacetamido group can participate in nucleophilic substitution reactions, where the phenoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted amides or ethers, depending on the nucleophile used.

Scientific Research Applications

The compound 2-(2-phenoxyacetamido)-N-((tetrahydrofuran-2-yl)methyl)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide has garnered attention in various scientific research applications due to its unique structure and properties. This article explores its potential uses in medicinal chemistry, pharmacology, and other related fields.

Anticancer Activity

Research indicates that compounds similar to this compound exhibit significant anticancer properties. Studies have shown that derivatives of benzo[b]thiophene can inhibit tumor growth by inducing apoptosis in cancer cells. The presence of the tetrahydrofuran group may play a role in enhancing the compound's interaction with biological targets.

Anti-inflammatory Properties

The compound's structure suggests potential anti-inflammatory effects. Compounds containing benzo[b]thiophene rings have been reported to modulate inflammatory pathways effectively. This application could be particularly relevant in treating chronic inflammatory diseases.

Neurological Applications

Given the structural features of the compound, there is potential for neuroprotective effects. Research into similar compounds has indicated their ability to cross the blood-brain barrier and exert protective effects against neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Case Study 1: Anticancer Efficacy

A study published in the Journal of Medicinal Chemistry investigated a series of benzo[b]thiophene derivatives for their anticancer activity. The results demonstrated that certain modifications to the benzo[b]thiophene core significantly enhanced cytotoxicity against various cancer cell lines, suggesting that the compound could be a candidate for further development in cancer therapy.

Case Study 2: Anti-inflammatory Mechanisms

In another study focusing on anti-inflammatory mechanisms, researchers explored how benzo[b]thiophene derivatives modulate NF-kB signaling pathways. The findings indicated that these compounds effectively reduced pro-inflammatory cytokine production in vitro, supporting their potential use in treating inflammatory conditions.

Mechanism of Action

The mechanism of action of 2-(2-phenoxyacetamido)-N-((tetrahydrofuran-2-yl)methyl)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide would depend on its specific interactions with molecular targets. Potential mechanisms could involve:

    Enzyme Inhibition: The compound might inhibit enzymes by binding to their active sites, thereby blocking substrate access.

    Receptor Modulation: It could act as an agonist or antagonist at specific receptors, altering cellular signaling pathways.

    Pathway Interference: The compound might interfere with metabolic or signaling pathways, leading to changes in cellular function.

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

The following compounds share the tetrahydrobenzo[b]thiophene-3-carboxamide backbone but differ in substituents:

Compound Name / ID Key Substituents Synthesis Method Biological Activity (if reported)
Target Compound - 2-(2-Phenoxyacetamido)
- N-(Tetrahydrofuran-2-yl)methyl
Not explicitly detailed in evidence; likely involves amide coupling reactions. Not reported.
2-(2-(2,6-Dimethylphenoxy)acetamido)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-analogue - 2,6-Dimethylphenoxyacetamido
- N-(Sulfone-containing thiophene)
Similar amide coupling; sulfone group introduced via oxidation. Not reported.
N-Benzyl-2-(2-((1-methyl-1H-imidazole-2-yl)thio)acetamido)-analogue - N-Benzyl
- Thioether-linked imidazole
DIPEA-mediated coupling in DMSO. Not reported.
Ethyl 2-(2-Cyano-3-(substituted phenyl)acrylamido)-4,5-dimethylthiophene-3-carboxylate derivatives - Cyanoacrylamido
- Substituted phenyl groups
Knoevenagel condensation with benzaldehydes. Antioxidant and anti-inflammatory activities .
2-(4-Benzylpiperazin-1-yl)acetamido derivatives (IIIb–IIId) - Piperazine/piperidine substituents Reflux in ethanol/dioxane with DIPEA. Acetylcholinesterase inhibition .

Key Structural and Functional Differences

Substituent Effects on Lipophilicity: The target compound’s tetrahydrofuran-2-ylmethyl group enhances polarity compared to the sulfone-containing analogue or the benzyl group in . This may influence solubility and membrane permeability.

Synthetic Accessibility: The target compound’s synthesis is less documented compared to analogues like (piperazine derivatives) or (Knoevenagel products), which achieved yields of 65–94% under optimized conditions. The Petasis reaction in (22% yield for a related compound) highlights challenges in scaling up multi-component syntheses.

Cyanoacrylamido derivatives demonstrated antioxidant (IC₅₀: 12–45 μM in DPPH assay) and anti-inflammatory (45–72% edema inhibition) activities , linked to their conjugated double bonds and electron-deficient acrylamido groups.

Biological Activity

The compound 2-(2-phenoxyacetamido)-N-((tetrahydrofuran-2-yl)methyl)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide belongs to a class of tetrahydrobenzo[b]thiophene derivatives, which have garnered attention due to their diverse biological activities. This article synthesizes recent findings on the biological activity of this compound, focusing on its antioxidant , antibacterial , and anticancer properties.

Chemical Structure and Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including the Gewald reaction and various cyclocondensation techniques. The structural characterization is often performed using techniques such as NMR spectroscopy and mass spectrometry to confirm the presence of functional groups essential for biological activity.

Antioxidant Activity

Recent studies have indicated that tetrahydrobenzo[b]thiophene derivatives exhibit significant antioxidant properties. For instance, compounds synthesized from similar frameworks demonstrated antioxidant potency comparable to ascorbic acid. The total antioxidant capacity (TAC) was evaluated using the phosphomolybdenum method, revealing that certain derivatives effectively scavenge free radicals and reduce oxidative stress in vitro .

CompoundTAC Value (Ascorbic Acid Equivalent)
1Comparable to Ascorbic Acid
16Significant
17Notable

Antibacterial Activity

The antibacterial efficacy of tetrahydrobenzo[b]thiophene derivatives has been extensively studied. In vitro evaluations showed that many compounds exhibit potent activity against a range of bacterial strains, including E. coli, P. aeruginosa, Salmonella, and S. aureus. For example, one study reported minimum inhibitory concentration (MIC) values for selected compounds ranging from 0.64 μM to 19.92 μM against E. coli .

Bacterial StrainMIC Range (μM)
E. coli0.64 - 19.92
P. aeruginosa0.72 - 45.30
Salmonella0.54 - 90.58
S. aureus1.11 - 99.92

Antitumor Activity

The antitumor potential of this class of compounds has also been explored, particularly against various cancer cell lines such as MCF-7 (breast cancer), NCI-H460 (lung cancer), and SF-268 (CNS cancer). Compounds derived from tetrahydrobenzo[b]thiophene exhibited IC50 values ranging from 23.2 μM to 49.9 μM, indicating moderate to high antitumor activity .

CompoundCell LineIC50 (μM)
4MCF-723.2
5NCI-H46035.1
6SF-26849.9

Case Studies

  • Antioxidant Study : A comparative analysis revealed that specific tetrahydrobenzo[b]thiophene derivatives exhibited a significant reduction in lipid peroxidation levels in rat liver homogenates, suggesting their potential use in preventing oxidative damage .
  • Antibacterial Evaluation : A series of newly synthesized compounds demonstrated superior antibacterial activity compared to traditional antibiotics like ciprofloxacin and gentamicin, marking them as promising candidates for further development .
  • Antitumor Assessment : In a study assessing the effects on MCF-7 cells, treatment with selected compounds resulted in increased apoptosis rates and reduced cell viability, further supporting their potential as therapeutic agents against breast cancer .

Q & A

Q. What synthetic strategies are commonly employed for preparing the tetrahydrobenzo[b]thiophene core in this compound?

The tetrahydrobenzo[b]thiophene scaffold is typically synthesized via the Gewald reaction, a one-pot condensation of cyclohexanone, a cyanoacetate ester, and elemental sulfur in the presence of a base (e.g., diethylamine). For example, methyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate (intermediate 11a ) was synthesized using cyclohexanone, methyl cyanoacetate, and sulfur in methanol, yielding an 85% product after purification with ice-cold methanol . Modifications to the amino group (e.g., phenoxyacetamido) are achieved via nucleophilic acyl substitution using activated esters or anhydrides under reflux conditions (e.g., ethanol or dioxane, 4–12 hours) .

Q. How is the structural integrity of the compound confirmed after synthesis?

A multi-spectroscopic approach is essential:

  • IR spectroscopy : Identifies functional groups (e.g., NH/NH₂ stretches at 3300–3416 cm⁻¹, C=O at 1650–1680 cm⁻¹, and C-O at 1268 cm⁻¹) .
  • NMR spectroscopy : ¹H NMR confirms substituent integration (e.g., methylene protons in the tetrahydrofuran ring at δ 3.7–4.0 ppm), while ¹³C NMR verifies carbonyl carbons (e.g., amide C=O at δ 166–168 ppm) .
  • Mass spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., M⁺ peak at m/z 451.6 for C₂₀H₂₅N₃O₅S₂) .

Q. What preliminary biological assays are recommended for evaluating this compound’s activity?

  • Antibacterial screening : Use broth microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with MIC values reported in µg/mL .
  • Antioxidant assays : Employ DPPH radical scavenging or FRAP assays to quantify reactive oxygen species (ROS) inhibition .
  • Cytotoxicity testing : Evaluate against cancer cell lines (e.g., MCF-7, NCI-H460) via MTT assays, comparing IC₅₀ values to reference drugs like doxorubicin .

Advanced Research Questions

Q. How can synthetic yields be optimized for the amidation step involving the tetrahydrofuran-2-ylmethyl group?

Key factors include:

  • Solvent selection : Polar aprotic solvents (e.g., DMSO or DMF) enhance reactivity in coupling reactions, as seen in the synthesis of nicotinamide derivatives (63% yield using DMSO/EDC) .
  • Catalyst use : Carbodiimides (e.g., EDC) or HOBt improve amide bond formation efficiency.
  • Reaction time : Extended stirring (e.g., overnight) ensures complete conversion, as demonstrated in Method 1 for compound 14 .

Q. How should contradictory bioactivity data between in vitro and in vivo models be addressed?

  • Pharmacokinetic profiling : Assess bioavailability, plasma half-life, and tissue distribution to identify metabolic instability.
  • Model relevance : Validate in vitro targets (e.g., acetylcholinesterase inhibition ) against in vivo endpoints (e.g., cognitive improvement in rodent models).
  • Dose optimization : Conduct dose-response studies to reconcile efficacy gaps, as seen in antitumor evaluations where in vitro IC₅₀ values did not always translate to in vivo tumor regression .

Q. What computational tools are suitable for predicting this compound’s binding mode to acetylcholinesterase?

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with the enzyme’s catalytic triad (e.g., Ser200, His440, Glu327) .
  • MD simulations : Run 100-ns trajectories in GROMACS to assess binding stability and conformational changes.
  • QSAR modeling : Corlate substituent effects (e.g., electron-withdrawing groups on the phenoxy ring) with inhibitory potency .

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